molecular formula C₁₀H₁₁NO₄ B134126 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol CAS No. 5395-47-1

2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol

Cat. No.: B134126
CAS No.: 5395-47-1
M. Wt: 209.2 g/mol
InChI Key: FDLWTEUMNRJFCS-ALCCZGGFSA-N
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Description

2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol is an organic compound with the molecular formula C10H11NO4 It is known for its unique chemical structure, which includes a methoxy group, a nitro group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol typically involves the nitration of a methoxy-substituted phenol followed by a condensation reaction with a nitroalkene. The reaction conditions often require the use of strong acids or bases to facilitate the nitration and condensation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Ethers, esters, or other substituted phenolic compounds.

Scientific Research Applications

2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-nitrophenol: Lacks the nitropropene side chain but shares the methoxy and nitro groups.

    4-nitrophenol: Similar nitro group but lacks the methoxy group.

    2-methoxyphenol: Contains the methoxy group but lacks the nitro group.

Uniqueness

2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol is unique due to the presence of both the methoxy and nitropropene groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-4-[(Z)-2-nitroprop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLWTEUMNRJFCS-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC(=C(C=C1)O)OC)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5395-47-1
Record name NSC57759
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57759
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC3298
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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